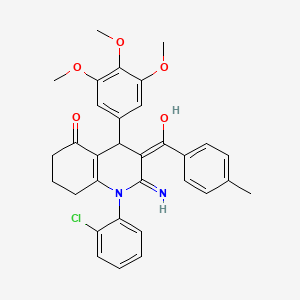![molecular formula C20H25BrN4O2 B11644940 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide](/img/structure/B11644940.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a brominated phenyl group, a hydroxyl group, and a tetrahydroindazole core, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE typically involves a multi-step process. The initial step often includes the bromination of a phenyl precursor, followed by the introduction of a hydroxyl group. The subsequent steps involve the formation of the tetrahydroindazole core and the final condensation reaction to form the carbohydrazide moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
Compared to other similar compounds, N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- N’-[(2-HYDROXYPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE
- N-(4-(BENZYLOXY)-2-METHYLBUTAN-2-YL)-4-CHLOROANILINE .
These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, highlighting the uniqueness of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE.
Properties
Molecular Formula |
C20H25BrN4O2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C20H25BrN4O2/c1-4-20(2,3)13-5-7-16-15(10-13)18(24-23-16)19(27)25-22-11-12-9-14(21)6-8-17(12)26/h6,8-9,11,13,26H,4-5,7,10H2,1-3H3,(H,23,24)(H,25,27)/b22-11+ |
InChI Key |
KJPZEPANAKZIFM-SSDVNMTOSA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11644859.png)
![(6Z)-6-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644867.png)
![N-(4-bromophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B11644873.png)
![5-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11644875.png)
![(6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644879.png)
![3-chloro-4-methyl-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644887.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B11644888.png)
![3-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)amino]propan-1-ol](/img/structure/B11644911.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11644914.png)
![N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}furan-2-carbohydrazide](/img/structure/B11644919.png)
![(6Z)-2-butyl-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644939.png)
![[4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B11644947.png)
![3-[(2E)-2-(2,5-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B11644949.png)

